molecular formula C19H32N2O4 B4146984 N-[3-(dimethylamino)-2-methylpropyl]-3,4,5-triethoxybenzamide

N-[3-(dimethylamino)-2-methylpropyl]-3,4,5-triethoxybenzamide

Cat. No.: B4146984
M. Wt: 352.5 g/mol
InChI Key: JFTSDXAQGHVGIJ-UHFFFAOYSA-N
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Description

“N-[3-(Dimethylamino)propyl]methacrylamide” is a compound that is used for the synthesis of polymers that have many uses, including paint resins, dispersions/emulsions, performance products, paper and water products, hair care products, and reactive systems .


Synthesis Analysis

The compound “N-[3-(Dimethylamino)propyl]methacrylamide” (DMAPMA) can be synthesized via the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Chemical Reactions Analysis

The radical copolymerizations of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical and Chemical Properties Analysis

The compound “N-[3-(Dimethylamino)propyl]methacrylamide” is a viscous liquid with a refractive index of 1.479 (lit.), a boiling point of 134 °C/2 mmHg (lit.), and a density of 0.94 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound “N-[3-(Dimethylamino)propyl]methacrylamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization . The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 . This suggests potential future directions in the development of thermo- and pH-responsive polymers.

Properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-7-23-16-10-15(11-17(24-8-2)18(16)25-9-3)19(22)20-12-14(4)13-21(5)6/h10-11,14H,7-9,12-13H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSDXAQGHVGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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